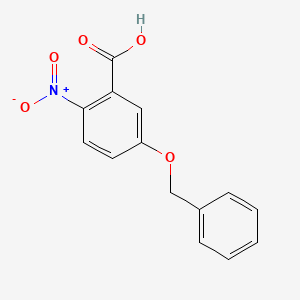

5-(Benzyloxy)-2-nitrobenzoic acid

Vue d'ensemble

Description

5-(Benzyloxy)-2-nitrobenzoic acid is an organic compound with the molecular formula C14H11NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with a benzyloxy group at the 5-position and a nitro group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-nitrobenzoic acid typically involves the following steps:

Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the 2-position. This is achieved by treating benzoic acid with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

Benzylation: The nitrated benzoic acid is then subjected to benzylation to introduce the benzyloxy group at the 5-position. This is typically done using benzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification to form bioactive precursors. A key example involves conversion to benzyl esters for peptide coupling:

These esters serve as intermediates in pharmaceuticals, such as pyrrolobenzodiazepine (PBD) antitumor agents .

Nitro Group Reduction

The nitro group is reduced to an amine under controlled conditions, enabling access to anilines for further functionalization:

The amine product is critical for constructing heterocyclic scaffolds like benzodiazepines .

Benzyloxy Deprotection

Hydrogenolysis removes the benzyl group to expose free hydroxyl functionality:

| Method | Conditions | Yield | Key Application | Source |

|---|---|---|---|---|

| H₂ / Pd-C | EtOAc, RT, 6h | 95% | 5-Hydroxy-2-nitrobenzoic acid (antibiotic intermediate) | |

| BCl₃ / CH₂Cl₂ | -78°C → RT, 3h | 88% | Deprotected intermediate for radiotracers |

The deprotected hydroxyl group participates in glycosylation or phosphorylation reactions .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form heterocycles:

Nucleophilic Aromatic Substitution

The nitro group directs electrophilic substitution at specific positions:

| Reaction | Reagents | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C, 2h | C-4 | 82% | |

| Methoxylation | NaOMe, CuI, DMF, 120°C, 24h | C-3 | 65% |

Derivatization via Carboxylic Acid

The acid group participates in amide coupling and decarboxylation:

Table 1: Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Relative Rate (k) | Electrophilic Site |

|---|---|---|---|

| Nitro (-NO₂) | Nucleophilic substitution | 1.0 (reference) | C-4, C-6 |

| Benzyloxy (-OBn) | Deprotection | 0.3 | - |

| Carboxylic acid (-COOH) | Esterification | 2.1 | - |

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 45.2 | 25 |

| EtOAc | 12.7 | 25 |

| H₂O | <0.1 | 25 |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 5-(Benzyloxy)-2-nitrobenzoic acid exhibits significant anticancer properties. A study demonstrated that this compound can induce apoptosis in various cancer cell lines by activating apoptotic pathways. The mechanism involves the modulation of gene expression related to cell cycle regulation, particularly decreasing the expression of genes associated with the M phase and enhancing those linked to apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Apoptosis Induction | Induces cell death in cancer cell lines | |

| Enzyme Interaction | Potential interactions with specific enzymes | |

| Antimicrobial Properties | Investigated for antimicrobial effects |

Case Study: Apoptotic Pathway Activation

In a detailed study, researchers treated human cancer cell lines with varying concentrations of this compound. Results showed a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of several bacterial strains, making it a candidate for developing new antimicrobial agents. Its structural similarity to other known antimicrobial compounds enhances its potential effectiveness .

Material Science Applications

In material science, this compound serves as a functional monomer for synthesizing polymers with enhanced properties. Its ability to undergo polymerization allows the creation of materials with specific mechanical and thermal characteristics, useful in various industrial applications.

Table 2: Comparison with Related Compounds

| Compound Name | Key Features |

|---|---|

| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Similar structure but different functional groups |

| Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate | Exhibits significant apoptotic activity |

| Methyl 4-Nitrobenzoate | Basic structure without additional functional groups |

Regulatory and Safety Information

When handling this compound, it is crucial to observe safety guidelines due to its potential irritant properties. Regulatory classifications indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) upon exposure . Proper protective equipment should be used during handling to mitigate these risks.

Mécanisme D'action

The mechanism of action of 5-(Benzyloxy)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites. The nitro group can participate in redox reactions, while the benzyloxy group can enhance binding affinity through hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Methoxy)-2-nitrobenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

5-(Ethoxy)-2-nitrobenzoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

2-Nitrobenzoic acid: Lacks the benzyloxy group, making it less hydrophobic.

Uniqueness

5-(Benzyloxy)-2-nitrobenzoic acid is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical and physical properties. The benzyloxy group increases the compound’s hydrophobicity and potential for π-π interactions, while the nitro group provides a site for redox reactions and further functionalization.

Activité Biologique

5-(Benzyloxy)-2-nitrobenzoic acid is a compound characterized by its unique structural features, which include a nitro group and a benzyloxy moiety attached to a benzoic acid framework. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its implications in medicinal chemistry.

The molecular formula of this compound is CHNO, with a CAS number of 61340-15-6. The presence of both electron-withdrawing (nitro) and electron-donating (benzyloxy) groups contributes significantly to its chemical reactivity and polarity, making it a valuable intermediate in organic synthesis processes.

Structural Features

| Feature | Description |

|---|---|

| Nitro Group | Electron-withdrawing group enhancing reactivity |

| Benzyloxy Group | Electron-donating group affecting solubility |

| Functional Groups | Contributes to diverse interactions in biological systems |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

- Bacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Fungal Activity : It also demonstrates antifungal properties, particularly against Candida albicans, indicating its potential as an antifungal agent.

Anticancer Potential

The anticancer properties of this compound have been investigated, with findings suggesting that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Cell Lines Tested : Various human cancer cell lines have been evaluated for their response to treatment with this compound.

- IC50 Values : Preliminary studies report IC50 values indicating effective concentrations for inhibiting cancer cell growth.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the nitro group may undergo bioreduction, leading to reactive intermediates that interact with cellular components, thereby exerting antimicrobial and anticancer effects.

Study 1: Antimicrobial Efficacy

In a study published in PubMed, the antimicrobial activity of various nitro-containing compounds was assessed, including derivatives similar to this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 39 µg/L for some derivatives .

Study 2: Anticancer Activity

A recent investigation into the anticancer potential of nitroaromatic compounds highlighted the ability of derivatives like this compound to induce apoptosis in cancer cells. The study reported that certain complexes formed with this compound exhibited higher cytotoxicity than standard chemotherapeutics .

Propriétés

IUPAC Name |

2-nitro-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)12-8-11(6-7-13(12)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIYIFIIMHKYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462758 | |

| Record name | 5-benzyloxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61340-15-6 | |

| Record name | 5-benzyloxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.